5-benzyl-7-(morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
Description
5-Benzyl-7-(morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridin-3-one core. Its structure includes:
- A morpholine-4-carbonyl moiety at position 7, introducing polarity and hydrogen-bonding capacity due to the morpholine ring’s oxygen atoms.
- A phenyl group at position 2, enhancing aromatic stacking and steric bulk.
This compound belongs to a class of pyrazolopyridine derivatives, which are studied for their diverse biological activities, including enzyme inhibition and receptor modulation. Its structural complexity and functional groups make it a candidate for medicinal chemistry optimization .
Properties
IUPAC Name |
5-benzyl-7-(morpholine-4-carbonyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c29-23(27-11-13-31-14-12-27)20-16-26(15-18-7-3-1-4-8-18)17-21-22(20)25-28(24(21)30)19-9-5-2-6-10-19/h1-10,16-17H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBLISDDSRCZOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-7-(morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[4,3-c]pyridine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzyl group: This can be achieved through a benzylation reaction using benzyl halides in the presence of a base.
Attachment of the morpholine-4-carbonyl group: This step involves the reaction of the intermediate with morpholine-4-carbonyl chloride.
Addition of the phenyl group: This can be done through a Suzuki-Miyaura coupling reaction, which involves the use of phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-7-(morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-benzyl-7-(morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, which could be useful in cancer treatment.
Biology: It is used in biological assays to study cell signaling pathways and enzyme inhibition.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-benzyl-7-(morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a kinase inhibitor by binding to the ATP-binding site of the kinase, thereby preventing phosphorylation and subsequent signal transduction . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[4,3-c]pyridine scaffold is versatile, with substituents at positions 2, 5, and 7 significantly influencing physicochemical and biological properties. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]pyridine Derivatives
Key Observations
Substituent Effects on Bioactivity :
- The brominated analog in exhibited low tyrosinase inhibition (IC50 = 500 µM vs. 88.52 µM for the control), suggesting that bulky, hydrophobic groups (e.g., 3-bromobenzylidene) may hinder target binding .
- In contrast, the morpholine-4-carbonyl group in the target compound offers polar interactions via its oxygen atoms, which could enhance binding affinity to hydrophilic enzyme pockets .
Impact of Substituents on Solubility :
- The carboxylic acid derivative () and morpholine-containing compound (target) are expected to have higher aqueous solubility compared to brominated or fluorinated analogs due to their polar functional groups .
- The piperazine-containing analog () may exhibit pH-dependent solubility owing to the basic nitrogen in the piperazine ring .
Synthetic Challenges :
- Low yields (e.g., 11% in ) are common in pyrazolo[4,3-c]pyridine syntheses, particularly with sterically hindered substituents. The target compound’s morpholine group may simplify purification due to its polarity .
Biological Activity
5-benzyl-7-(morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a compound belonging to the pyrazolo[4,3-c]pyridine family, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cancer cell lines, and its potential applications in drug design.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A benzyl group
- A morpholine-4-carbonyl group
- A phenyl group attached to a pyrazolo[4,3-c]pyridin-3-one core
This unique arrangement contributes to its biological properties and interactions with molecular targets.
The primary mechanism of action for 5-benzyl-7-(morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is its role as a kinase inhibitor . It binds to the ATP-binding site of various kinases, preventing phosphorylation events that are critical for signal transduction pathways involved in cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells and has been linked to the compound's anticancer properties.
Anticancer Potential
Numerous studies have evaluated the anticancer activity of this compound against various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:
These results indicate that 5-benzyl-7-(morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one exhibits significant cytotoxicity across multiple cancer cell lines, suggesting its potential as an effective anticancer agent.
Mechanistic Studies
Research has demonstrated that the compound can induce apoptosis in cancer cells through various pathways:
- Inhibition of CDK2 : The compound has shown inhibition of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle progression.
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis markers in treated cells.
Case Studies
A notable case study involved the evaluation of 5-benzyl-7-(morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one in combination with other chemotherapeutic agents. The combination therapy demonstrated enhanced efficacy compared to monotherapy, suggesting synergistic effects that could improve treatment outcomes for patients with resistant cancer types.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
